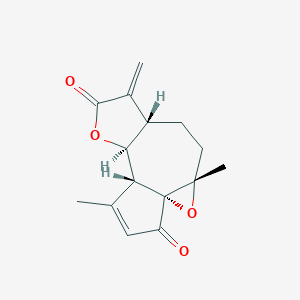![molecular formula C9H11NO2 B162001 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 129222-17-9](/img/structure/B162001.png)
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one, also known as A-844606, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of cyclopentane derivatives and has been studied for its various biological effects.
Mecanismo De Acción
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one exerts its effects by selectively blocking the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one reduces the transmission of pain signals and has been shown to be effective in reducing pain in animal models.
Efectos Bioquímicos Y Fisiológicos
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as decrease anxiety-like behavior in animal models. It has also been found to have a neuroprotective effect and may have potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one in lab experiments is its potency and selectivity for the T-type calcium channels. This makes it a useful tool for studying the role of these channels in various biological processes. However, one limitation is that 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is a relatively new compound and its long-term effects and safety profile are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the neuroprotective effects of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one warrant further investigation for the treatment of neurodegenerative disorders. Finally, the safety profile of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one needs to be fully characterized in order to determine its potential for clinical use.
In conclusion, 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one is a promising compound with potential use in the treatment of various conditions. Its selective blocking of the T-type calcium channels makes it a useful tool for studying the role of these channels in biological processes. Further research is needed to fully understand its effects and potential for clinical use.
Métodos De Síntesis
The synthesis of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one involves the reaction of 2-pyrrolidinone with cyclopentadiene in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one. This method of synthesis has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has been studied for its potential use in the treatment of various conditions such as pain, inflammation, and anxiety. It has been found to be a potent and selective blocker of the T-type calcium channels, which are involved in the transmission of pain signals. This makes 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one a promising candidate for the development of new pain medications.
Propiedades
Número CAS |
129222-17-9 |
|---|---|
Nombre del producto |
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-acetyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)10-4-7-2-9(12)3-8(7)5-10/h2,8H,3-5H2,1H3 |
Clave InChI |
IWZZPWSKFAWJIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CC(=O)C=C2C1 |
SMILES canónico |
CC(=O)N1CC2CC(=O)C=C2C1 |
Sinónimos |
Cyclopenta[c]pyrrol-5(1H)-one, 2-acetyl-2,3,3a,4-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
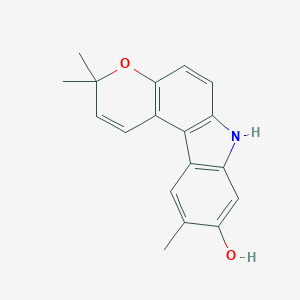

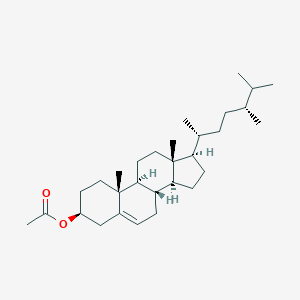
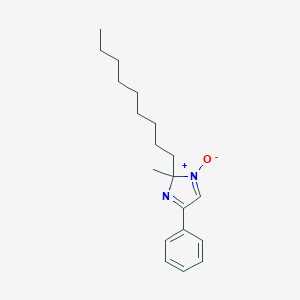
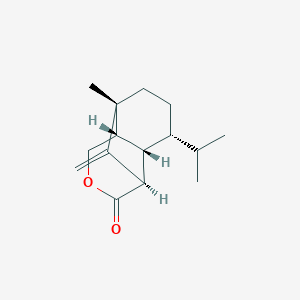

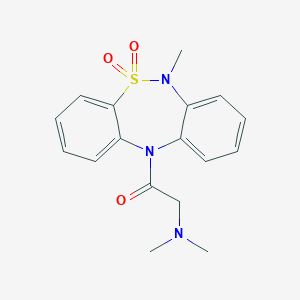
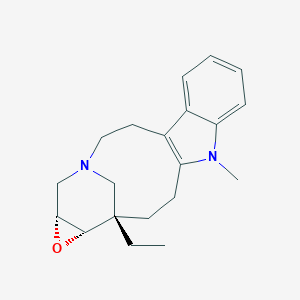

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)

